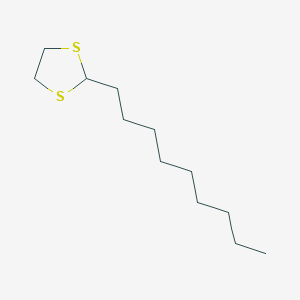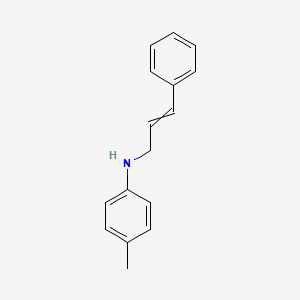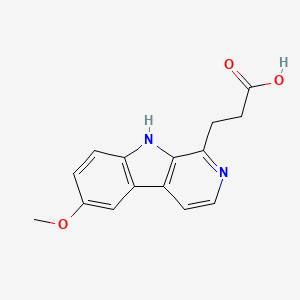![molecular formula C12H21BrO4 B14272352 6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane CAS No. 135359-81-8](/img/structure/B14272352.png)
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[45]decane is a complex organic compound characterized by a spirocyclic structure This compound features a bromine atom and two methoxymethyl groups attached to a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by the introduction of methoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dioxaspirodecane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include various substituted dioxaspirodecane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxymethyl groups can influence the compound’s binding affinity and specificity towards these targets. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-dioxaspiro[4.5]decane: Lacks the methoxymethyl groups, resulting in different chemical properties and reactivity.
2,3-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane:
1,6,9-Tri-oxaspiro[4.5]decane: Contains additional oxygen atoms, leading to different chemical behavior and applications.
Uniqueness
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane is unique due to the combination of a bromine atom and methoxymethyl groups within a spirocyclic framework. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
135359-81-8 |
|---|---|
Molecular Formula |
C12H21BrO4 |
Molecular Weight |
309.20 g/mol |
IUPAC Name |
6-bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H21BrO4/c1-14-7-9-10(8-15-2)17-12(16-9)6-4-3-5-11(12)13/h9-11H,3-8H2,1-2H3 |
InChI Key |
QTTXYQAVXCHIED-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C(OC2(O1)CCCCC2Br)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


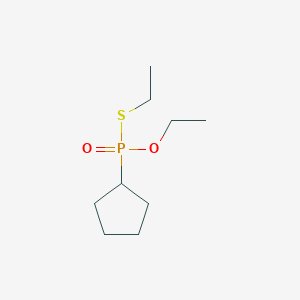
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
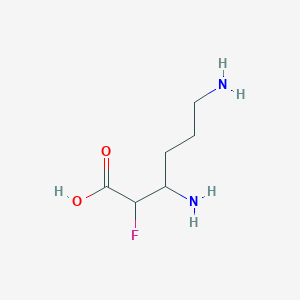
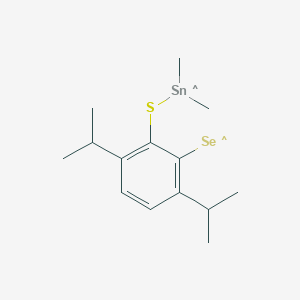
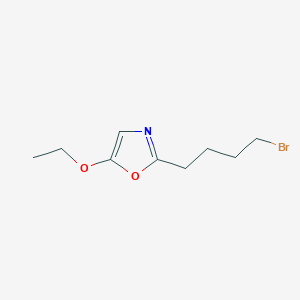
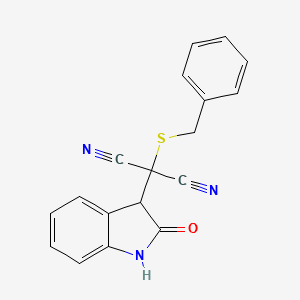
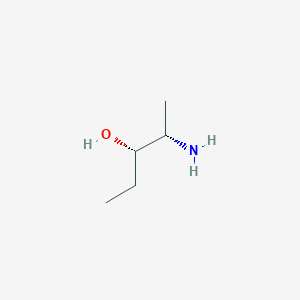
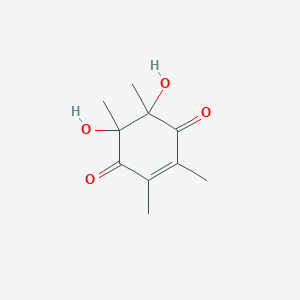
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
